molecular formula C16H22N4O B2566251 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2191214-32-9

2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2566251
CAS No.: 2191214-32-9
M. Wt: 286.379
InChI Key: OEYRJKCSMDRWBA-UHFFFAOYSA-N
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Description

2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of adamantane, azetidine, and triazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the radical functionalization of adamantane to introduce the carbonyl group . The azetidine ring is then formed through cyclization reactions, often using azetidinone intermediates . Finally, the triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the carbonyl group can produce adamantane alcohols .

Scientific Research Applications

2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The azetidine and triazole rings can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of adamantane, azetidine, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-adamantyl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-17-1-2-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYRJKCSMDRWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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